3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Overview
Description
3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure, combining an imidazole ring with a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various fields such as medicinal chemistry, agrochemicals, and material science .
Mechanism of Action
Target of Action
The primary target of 3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is the glucagon-like peptide 1 receptor (GLP-1R) . GLP-1R is a receptor that plays a crucial role in regulating glucose homeostasis, making it a significant target for anti-diabetic treatment .
Mode of Action
This compound acts as a GLP-1R activator . It interacts with GLP-1R, leading to an increase in GLP-1 secretion . This interaction enhances glucose responsiveness, which is beneficial for managing diabetes .
Biochemical Pathways
The activation of GLP-1R by this compound triggers a series of biochemical reactions that lead to the secretion of insulin . This process helps to regulate blood glucose levels, thereby playing a crucial role in the management of diabetes .
Result of Action
The activation of GLP-1R by this compound results in an increase in GLP-1 secretion . This leads to an increase in glucose responsiveness, which is beneficial for managing diabetes . The compound’s action at the molecular and cellular level shows its potential as an anti-diabetic treatment agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, adequate ventilation is necessary when handling this compound to ensure safety .
Biochemical Analysis
Biochemical Properties
3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine plays a crucial role in biochemical reactions, particularly as an activator of the glucagon-like peptide 1 receptor (GLP-1R). This receptor is involved in the regulation of glucose metabolism and insulin secretion. The compound has been shown to increase the secretion of glucagon-like peptide 1, thereby enhancing glucose responsiveness in both in vitro and pharmacological analyses .
In terms of interactions, this compound interacts with the glucagon-like peptide 1 receptor, leading to the activation of downstream signaling pathways. This interaction is selective, making the compound a potential candidate for the development of anti-diabetic treatments .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In pancreatic beta cells, the compound stimulates insulin release, which is crucial for maintaining blood glucose levels . Additionally, it suppresses the release of glucagon from alpha cells, further contributing to glucose homeostasis .
This compound also influences cell signaling pathways, particularly those involved in glucose metabolism. It enhances the glucose responsiveness of rodent and human islets in vitro, indicating its potential to improve insulin sensitivity and glucose uptake . Furthermore, the compound has been reported to increase beta cell mass in rodents, reduce cell apoptosis, and stimulate the differentiation of islet precursor cells into beta cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the glucagon-like peptide 1 receptor. This binding leads to the activation of the receptor and subsequent initiation of intracellular signaling cascades . The compound’s ability to selectively activate the glucagon-like peptide 1 receptor makes it a valuable tool for studying the receptor’s role in glucose metabolism and insulin secretion.
Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in glucose metabolism. This modulation can lead to changes in the expression of genes that regulate insulin secretion, glucose uptake, and beta cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, maintaining its activity over extended periods
Long-term studies have shown that this compound can have sustained effects on glucose metabolism and insulin secretion, making it a promising candidate for chronic treatment of diabetes . The stability and degradation of the compound in vivo need to be carefully monitored to ensure its efficacy and safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances glucose responsiveness and insulin secretion without causing significant adverse effects . At higher doses, toxic effects such as liver toxicity and gastrointestinal disturbances have been observed .
Threshold effects have been identified, indicating that there is an optimal dosage range for the therapeutic use of this compound. Exceeding this range can lead to adverse effects, highlighting the importance of careful dosage optimization in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to glucose metabolism. The compound interacts with enzymes and cofactors that regulate insulin secretion and glucose uptake . It has been shown to modulate metabolic flux, leading to changes in metabolite levels and improved glucose homeostasis .
The compound’s interaction with the glucagon-like peptide 1 receptor plays a central role in its metabolic effects. By activating this receptor, this compound enhances the secretion of insulin and the uptake of glucose by cells, thereby improving overall metabolic function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target tissues, where it can exert its biochemical effects.
The compound’s distribution is influenced by its chemical properties, such as solubility and stability. It accumulates in tissues with high expression of the glucagon-like peptide 1 receptor, allowing for targeted activation of this receptor and subsequent metabolic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments within cells, such as the plasma membrane, where the glucagon-like peptide 1 receptor is located . This localization is facilitated by targeting signals and post-translational modifications that ensure the compound reaches its site of action.
By localizing to the plasma membrane, this compound can effectively interact with the glucagon-like peptide 1 receptor and initiate intracellular signaling cascades. This precise localization is essential for the compound’s ability to modulate glucose metabolism and insulin secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl bromide in the presence of a base . This reaction typically occurs under mild conditions and can be facilitated by the use of a photosensitizer-free visible-light-promoted method .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various derivatives.
Radical Reactions: Functionalization via radical reactions is also a notable pathway.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are typical.
Radical Reactions: Often facilitated by transition metal catalysts or metal-free oxidation strategies.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit enhanced biological or chemical properties .
Scientific Research Applications
3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs targeting tuberculosis and other infectious diseases.
Agrochemicals: The compound and its derivatives exhibit nematicidal and fungicidal activities, making them valuable in crop protection.
Material Science: Due to its unique structural properties, it is used in the synthesis of advanced materials.
Comparison with Similar Compounds
Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Similar in structure but with different substitution patterns.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Uniqueness
3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-3-13-7-2-1-5(4-14(6)7)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTENKTQBNUJPQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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